molecular formula C18H15ClN2O2S B2693218 4-acetyl-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-49-7

4-acetyl-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2693218
CAS RN: 868369-49-7
M. Wt: 358.84
InChI Key: FNUYPDWDWMYOJE-ZZEZOPTASA-N
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Description

4-acetyl-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies.

Scientific Research Applications

Antitubercular Applications

The synthesis of novel derivatives with potential antitubercular activity has been investigated. A study by Nimbalkar et al. (2018) focused on synthesizing derivatives for in vitro antitubercular activity against Mycobacterium tuberculosis, with some showing promising activity. These compounds were also tested for cytotoxicity against the human cancer cell line HeLa and found to be non-cytotoxic, suggesting their safety for further development as antitubercular agents (Nimbalkar et al., 2018).

Anticancer and Antimicrobial Activities

Several studies have synthesized and evaluated the anticancer and antimicrobial potentials of benzothiazole derivatives. For instance, Saeed et al. (2014) synthesized oxothiazolidine benzoate and acetate derivatives, evaluated as aldehyde reductase inhibitors, showing potent inhibitory activity and representing potential lead structures for targeting diabetic complications (Saeed et al., 2014). Another study by Salahuddin et al. (2014) focused on the synthesis of benzimidazole derivatives for in vitro anticancer evaluation, finding some compounds to be active against breast cancer cell lines (Salahuddin et al., 2014).

Corrosion Inhibitors

The role of benzothiazole derivatives as corrosion inhibitors was explored by Hu et al. (2016), who synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. The study found these inhibitors to offer higher inhibition efficiencies, potentially providing extra stability against steel corrosion (Hu et al., 2016).

properties

IUPAC Name

4-acetyl-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-10-4-9-14(19)16-15(10)21(3)18(24-16)20-17(23)13-7-5-12(6-8-13)11(2)22/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUYPDWDWMYOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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